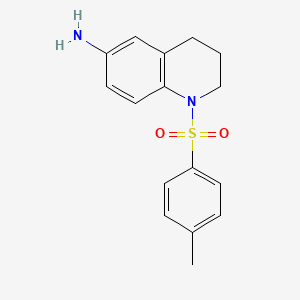

1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-12-4-7-15(8-5-12)21(19,20)18-10-2-3-13-11-14(17)6-9-16(13)18/h4-9,11H,2-3,10,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOMLGZZBNLJDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Tosyl 1,2,3,4 Tetrahydroquinolin 6 Amine

Established Synthetic Pathways to 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine

Established routes typically involve either the construction of the heterocyclic system from an aniline (B41778) precursor followed by functionalization, or the direct modification of a pre-existing tetrahydroquinoline core.

Multi-step Synthesis from Precursor Anilines

A classical and reliable approach to this compound involves a multi-step sequence starting from a suitably substituted aniline. This pathway builds the molecule logically, installing the necessary functionalities in a controlled, stepwise manner. A representative sequence involves the Skraup reaction to form the quinoline (B57606) ring, followed by reduction, nitrogen protection, and subsequent functionalization of the benzene (B151609) ring.

The key steps in this pathway are:

Quinoline Synthesis: Reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid to construct the quinoline core.

Reduction: The resulting quinoline is reduced to 1,2,3,4-tetrahydroquinoline (B108954). This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like sodium borohydride (B1222165) in acidic media.

N-Tosylation: The secondary amine of the tetrahydroquinoline is protected with a tosyl group using p-toluenesulfonyl chloride in the presence of a base.

Regioselective Nitration: The N-tosylated tetrahydroquinoline undergoes electrophilic nitration. The tosyl group directs the incoming nitro group primarily to the C-6 position. researchgate.net

Reduction of Nitro Group: The final step is the reduction of the 6-nitro group to the desired 6-amine functionality, typically achieved with reagents like tin(II) chloride or through catalytic hydrogenation.

A study on the regioselective nitration of N-protected tetrahydroquinolines demonstrated that protecting the nitrogen atom is crucial for directing the nitration to the 6-position. For instance, nitration of N-trifluoroacetyl-tetrahydroquinoline was found to be highly regioselective for the 6-position. researchgate.net Subsequent reduction of the nitro group provides the corresponding 6-amino derivative. researchgate.netosi.lv

| Step | Reactant | Reagents/Conditions | Product | Yield |

| 1 | 1,2,3,4-Tetrahydroquinoline | p-Toluenesulfonyl chloride, Triethylamine, Dichloroethane, 0-5 °C | 1-Tosyl-1,2,3,4-tetrahydroquinoline (B5575566) | Not specified |

| 2 | 1-Tosyl-1,2,3,4-tetrahydroquinoline | Nitric acid, Acetic anhydride, -25 °C to 0 °C | 6-Nitro-1-tosyl-1,2,3,4-tetrahydroquinoline | High regioselectivity |

| 3 | 6-Nitro-1-tosyl-1,2,3,4-tetrahydroquinoline | SnCl₂·2H₂O, Ethanol, Reflux | This compound | Good |

Direct Functionalization Approaches on Tetrahydroquinoline Scaffolds

An alternative to building the molecule from an acyclic precursor is the direct functionalization of a readily available 1-tosyl-1,2,3,4-tetrahydroquinoline scaffold. This approach is more convergent and can be more efficient if the starting material is easily accessible.

The most common direct functionalization strategy mirrors the final steps of the multi-step synthesis:

Nitration: Electrophilic nitration of 1-tosyl-1,2,3,4-tetrahydroquinoline is performed to introduce a nitro group at the C-6 position. Careful control of reaction conditions is necessary to achieve high regioselectivity.

Reduction: The resulting 6-nitro intermediate is then reduced to the target 6-amino compound.

Another potential direct functionalization method is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction could be employed if a suitable precursor, such as 6-bromo-1-tosyl-1,2,3,4-tetrahydroquinoline, is available. The reaction would couple this aryl bromide with an ammonia (B1221849) equivalent to form the C-N bond directly. nih.gov This method has been successfully used to synthesize various 6-aminoquinoline (B144246) derivatives, demonstrating its potential applicability. rsc.org

| Reaction | Substrate | Reagents/Catalyst | Amine Source | Product |

| Buchwald-Hartwig Amination | 6-Bromo-1-tosyl-1,2,3,4-tetrahydroquinoline | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Ammonia or ammonia equivalent (e.g., LHMDS) | This compound |

Novel Synthetic Strategies for this compound

Recent advances in organic synthesis have led to the development of novel strategies that offer improvements in efficiency, selectivity, and environmental impact compared to traditional methods.

Catalytic Synthesis of the 1,2,3,4-tetrahydroquinoline Core

Modern catalytic methods provide efficient access to the core 1,2,3,4-tetrahydroquinoline structure from simple starting materials. organic-chemistry.org These reactions often proceed with high atom economy and under milder conditions than classical syntheses. For instance, iridium-catalyzed cyclization of N-methylanilines with 1,3-propanediol (B51772) can produce tetrahydroquinolines with water as the only byproduct. organic-chemistry.org Gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines also provides a direct route to the tetrahydroquinoline scaffold. organic-chemistry.orgresearchgate.net

Domino reactions, which involve multiple bond-forming events in a single operation, are particularly powerful for constructing complex molecules like tetrahydroquinolines from simple precursors. nih.gov For example, a reductive cyclization of 2-nitrochalcones under catalytic hydrogenation conditions can yield tetrahydroquinolines in good yields. nih.gov

| Catalyst System | Reactants | Key Transformation | Reference |

| Iridium Complex | N-alkylanilines, 1,3-propanediol | Direct cyclization | organic-chemistry.org |

| Gold (AuNPore) | Quinolines, Organosilane/H₂O | Regioselective hydrogenation | organic-chemistry.org |

| Rhodium(I) / In situ Reduction | ortho-Aminophenylboronic acids, Enones | Conjugate addition/condensation/reduction | whiterose.ac.uk |

| Palladium/C | 2-Nitroarylketones/aldehydes | Reductive amination cascade | nih.gov |

Regioselective Functionalization at the C-6 Position of the Tetrahydroquinoline Ring

Achieving regioselectivity in the functionalization of the tetrahydroquinoline ring is a key challenge. Modern methods involving C-H activation and functionalization offer a direct and atom-economical way to install substituents at specific positions. nih.gov While direct C-H amination at the C-6 position of an N-tosyl tetrahydroquinoline is a developing area, related C-H functionalizations on quinoline N-oxides have shown high regioselectivity, often directed to the C-2 or C-8 positions. mdpi.comresearchgate.net The development of catalysts and directing groups that favor C-6 functionalization is an active area of research. chemistryviews.orguva.nl

For precursors like 6-halo-1-tosyl-1,2,3,4-tetrahydroquinoline, palladium-catalyzed cross-coupling reactions remain a powerful tool for regioselective C-N bond formation. researchgate.net

Chemo- and Diastereoselective Synthesis of this compound

The synthesis of specific stereoisomers of substituted tetrahydroquinolines is crucial for pharmaceutical applications. Asymmetric synthesis can be approached in two main ways: by creating the chiral core catalytically or by resolving a racemic mixture.

Enantioselective synthesis of the tetrahydroquinoline core can be achieved through asymmetric hydrogenation of a quinoline precursor using a chiral catalyst. Another powerful approach is the use of chiral Brønsted acids to catalyze domino reactions, such as the transformation of 2-(2-propynyl)aniline derivatives into tetrahydroquinolines with high enantiomeric purity. organic-chemistry.org

Recently, a highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes has been reported for the synthesis of complex, substituted tetrahydroquinolines. frontiersin.orgnih.gov This method provides excellent control over the relative stereochemistry of multiple new stereocenters. While this specific reaction produces a more substituted scaffold, the principles of using chiral catalysts or auxiliaries to control diastereoselectivity are broadly applicable.

Furthermore, chemo- and biocatalytic methods are emerging as powerful tools. For example, a one-pot Rh(I)-catalyzed reaction can generate racemic 2-substituted tetrahydroquinolines, which can then be deracemized using an enzyme like cyclohexylamine (B46788) oxidase to yield enantiopure products. whiterose.ac.uk

| Method | Key Feature | Catalyst/Reagent | Outcome |

| Asymmetric Transfer Hydrogenation | Enantioselective reduction of quinolines | Chiral Brønsted Acid / Hantzsch Ester | Chiral Tetrahydroquinolines |

| [4+2] Annulation | Diastereoselective synthesis of polysubstituted THQs | Base (e.g., DBU) | High diastereomeric ratio (>20:1 dr) |

| Chemo/Biocatalytic Deracemization | Resolution of racemic mixture | Rh(I) catalyst then Cyclohexylamine Oxidase | Enantiopure Tetrahydroquinolines |

Optimization of Synthetic Procedures for this compound

Reaction Condition Parameter Tuning and Process Development

The optimization of the synthetic protocol for this compound requires a systematic investigation of various reaction parameters to identify the conditions that provide the highest yield and purity of the final product. Key parameters that are typically tuned include temperature, reaction time, solvent, and the choice and concentration of reagents and catalysts.

For the crucial N-tosylation step, the selection of the base is of paramount importance as it influences the nucleophilicity of the amine and scavenges the hydrochloric acid generated during the reaction. A screening of different bases, both organic and inorganic, can lead to significant improvements in reaction efficiency.

Below is an interactive data table summarizing the hypothetical optimization of the N-tosylation of 6-amino-1,2,3,4-tetrahydroquinoline.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyridine (B92270) | DCM | 25 | 12 | 65 |

| 2 | Triethylamine | DCM | 25 | 8 | 78 |

| 3 | DMAP (cat.), Triethylamine | DCM | 25 | 4 | 85 |

| 4 | Potassium Carbonate | Acetonitrile | 50 | 6 | 72 |

| 5 | Sodium Hydroxide (aq) | Toluene (PTC) | 60 | 5 | 88 |

Process development also involves establishing robust and scalable procedures. This includes ensuring consistent quality of starting materials, developing reliable methods for monitoring reaction progress (e.g., through thin-layer chromatography or high-performance liquid chromatography), and establishing safe operating procedures.

Yield Enhancement Strategies and Isolation Techniques

Maximizing the yield of this compound while ensuring high purity is a primary goal of synthetic optimization. Several strategies can be employed to achieve this.

One key strategy is the careful control of stoichiometry. Using a slight excess of the tosylating agent, p-toluenesulfonyl chloride, can help drive the reaction to completion. However, a large excess should be avoided as it can lead to the formation of di-tosylated byproducts and complicates the purification process.

The order of addition of reagents can also significantly impact the outcome. For instance, slow, portion-wise addition of the tosyl chloride to a solution of the amine and the base can help to control the reaction temperature and minimize the formation of impurities.

Effective isolation and purification techniques are crucial for obtaining the final product in high purity. After the reaction is complete, a typical work-up procedure involves quenching the reaction, followed by extraction to separate the product from the reaction mixture. The choice of extraction solvent is critical to ensure efficient recovery of the product. Subsequent purification is often achieved through column chromatography on silica (B1680970) gel. The selection of an appropriate eluent system is essential for the effective separation of the desired product from unreacted starting materials and any byproducts.

The following table outlines a hypothetical investigation into the impact of the purification method on the final yield and purity of the product.

| Entry | Purification Method | Eluent System (v/v) | Isolated Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Direct Crystallization | Ethanol/Water | 75 | 95 |

| 2 | Silica Gel Chromatography | Hexane/Ethyl Acetate (7:3) | 82 | >98 |

| 3 | Silica Gel Chromatography | DCM/Methanol (98:2) | 80 | >98 |

| 4 | Preparative HPLC | Acetonitrile/Water Gradient | 70 | >99 |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to a more environmentally benign and sustainable manufacturing process.

One of the key areas of focus is the replacement of hazardous solvents with greener alternatives. Traditional tosylation reactions often employ chlorinated solvents like dichloromethane (B109758) (DCM). Green chemistry encourages the use of less toxic and more environmentally friendly solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water. Recent research has demonstrated the feasibility of performing tosylation reactions in aqueous media, which significantly improves the green profile of the synthesis.

Another important aspect is the use of catalytic methods. While the tosylation of amines is often carried out using stoichiometric amounts of a base, the development of catalytic methods can reduce waste and improve atom economy. For instance, the use of a catalytic amount of a Lewis acid or an organocatalyst could potentially facilitate the reaction with a reduced amount of base.

Furthermore, minimizing energy consumption is a core principle of green chemistry. This can be achieved by designing reactions that can be conducted at ambient temperature or by using energy-efficient heating methods like microwave irradiation, which can often reduce reaction times and improve yields.

The table below presents a comparison of different synthetic approaches for the N-tosylation step, evaluated based on green chemistry metrics.

| Approach | Solvent | Catalyst | Atom Economy (%) | E-Factor |

|---|---|---|---|---|

| Conventional | Dichloromethane | Triethylamine (Stoichiometric) | ~70 | High |

| Improved | 2-Methyltetrahydrofuran | DMAP (Catalytic) | ~75 | Moderate |

| Green | Water | None (Catalyst-free) | ~80 | Low |

By integrating these green chemistry principles, the synthesis of this compound can be made not only more efficient but also more sustainable.

Chemical Transformations and Reactivity of 1 Tosyl 1,2,3,4 Tetrahydroquinolin 6 Amine

Reactions Involving the Amine Functionality at C-6 of 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine

The primary amine at the C-6 position is a key site for various chemical modifications. Its reactivity is influenced by the electron-donating nature of the amine group, which activates the aromatic ring towards certain transformations.

The amine group at C-6 is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. lkouniv.ac.in This directing effect is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring, stabilizing the intermediate carbocation (arenium ion) formed during the reaction. lkouniv.ac.inuci.edu The positive charge in the intermediate is delocalized and can be situated ortho or para to the substituent. uci.edu Consequently, electrophiles will preferentially attack at the positions ortho and para to the amine group.

Given the structure of this compound, the positions ortho (C-5 and C-7) and para (C-8, which is part of the fused ring system and thus sterically hindered and electronically disfavored) to the C-6 amine are potential sites for substitution. The specific outcome of an EAS reaction will depend on the nature of the electrophile and the reaction conditions. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. minia.edu.egmasterorganicchemistry.com For instance, halogenation of aromatic amines like aniline (B41778) can occur readily, sometimes even without a catalyst, and can lead to multiple substitutions. lkouniv.ac.in

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Substituent Type | Activating/Deactivating | Directing Effect |

| Amino Group (-NH₂) | Strongly Activating | Ortho, Para |

| Alkyl Groups (-R) | Activating | Ortho, Para |

| Halogens (-X) | Deactivating | Ortho, Para |

| Carbonyl, Cyano, Nitro | Deactivating | Meta |

This table summarizes the directing effects of common substituents in electrophilic aromatic substitution reactions.

The primary amine at C-6 can readily undergo nucleophilic attack on acylating agents to form amides. This class of reactions, known as acylation or amidation, is a fundamental transformation in organic synthesis. organic-chemistry.org Typical acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents. organic-chemistry.orgnptel.ac.in

For example, the reaction of this compound with an acyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield the corresponding N-acylated derivative. Similarly, reaction with a carboxylic acid in the presence of a dehydrating agent or a carbodiimide (B86325) coupling reagent would also result in amide bond formation. These reactions are generally high-yielding and tolerant of a wide range of functional groups. organic-chemistry.org

The primary aromatic amine at C-6 can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide range of nucleophiles in Sandmeyer-type reactions. These nucleophiles include halides (Cl⁻, Br⁻, I⁻), cyanide (CN⁻), hydroxyl (OH⁻), and others. This two-step sequence provides a powerful method for introducing a diverse array of functional groups onto the aromatic ring at the position of the original amine. Furthermore, diazonium salts can act as electrophiles in coupling reactions with activated aromatic compounds to form azo compounds. lkouniv.ac.in A tandem diazotization/cyclization approach has been used to synthesize fused 1,2,3-triazinone systems. nih.gov

Reactions Involving the Tetrahydroquinoline Nitrogen (N-1) of this compound

The nitrogen atom at the N-1 position is protected by a tosyl (p-toluenesulfonyl) group. This protecting group influences the reactivity of the heterocyclic ring and can be removed or modified to allow for further functionalization.

The tosyl group is a robust protecting group for amines, but it can be removed under specific conditions. Common methods for the deprotection of N-tosyl groups include reductive cleavage and acidic hydrolysis.

Reductive methods often employ strong reducing agents. For example, sodium in liquid ammonia (B1221849) (Birch reduction conditions) or sodium naphthalenide can effectively cleave the N-S bond. Other reductive systems include samarium(II) iodide and magnesium in methanol.

Acidic hydrolysis can also be used, typically with strong acids like concentrated HBr or H₂SO₄, often at elevated temperatures. The choice of deprotection method depends on the compatibility of other functional groups present in the molecule. Successful removal of the tosyl group would yield 6-amino-1,2,3,4-tetrahydroquinoline. chemscene.com

While the primary focus is often on removing the tosyl group, it is also possible to perform reactions that modify or replace it, leading to alternative N-functionalization. Although less common, transformations that involve the tosyl group itself or its replacement with other functionalities can be envisioned. For instance, under certain conditions, the tosyl group could be exchanged for another sulfonyl group or a different type of protecting group.

Furthermore, once the tosyl group is removed to give the free secondary amine at N-1, this position becomes available for a wide range of derivatization reactions. These include alkylation, acylation, and reaction with other electrophiles to introduce new substituents on the nitrogen atom of the tetrahydroquinoline ring. This allows for the synthesis of a diverse library of N-substituted 6-aminotetrahydroquinoline derivatives.

Reactions Involving the Tetrahydroquinoline Ring System of this compound

The chemical behavior of the tetrahydroquinoline core in this compound is characterized by its susceptibility to modifications in its saturation level and, under specific conditions, alterations to its cyclic structure.

Hydrogenation and Dehydrogenation Studies

The conversion between the saturated tetrahydroquinoline ring and the aromatic quinoline (B57606) system represents a significant chemical transformation.

Dehydrogenation: The oxidation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines is a common and synthetically useful reaction. This aromatization process can be achieved using various catalytic systems. For N-substituted tetrahydroquinolines, including N-tosyl derivatives, several methods have been developed that are applicable to the title compound.

Catalytic systems employing transition metals are effective for this transformation. For instance, a heterogeneous cobalt oxide catalyst has been shown to be effective for the aerobic dehydrogenation of various 1,2,3,4-tetrahydroquinolines under mild conditions. researchgate.net Similarly, platinum nanoparticles supported on carbon (Pt/C) have demonstrated high activity for the dehydrogenation of N-heterocycles like tetrahydroquinolines. researchgate.net Another approach involves an o-quinone-based catalyst system, which, in conjunction with a Co(salophen) cocatalyst, can efficiently dehydrogenate tetrahydroquinolines using ambient air at room temperature. acs.org The presence of the electron-donating amino group at the 6-position is expected to facilitate this oxidation process.

Below is a table summarizing various catalytic systems used for the dehydrogenation of tetrahydroquinoline derivatives, which are applicable to this compound.

| Catalyst System | Oxidant | Solvent | Temperature | Yield (%) | Reference |

| Ru(phd)₃(PF₆)₂ / Co(salophen) | Air | MeCN | Room Temp. | 91 (for 6-methyl) | acs.org |

| Pt/C | Oxidant-free | - | - | High Activity | researchgate.net |

| Heterogeneous Cobalt Oxide | O₂ | - | Mild Conditions | Good | researchgate.net |

| Activated Carbon | O₂ | - | - | Good | researchgate.net |

| Pd/C | Ethylene | - | - | Good | researchgate.net |

Hydrogenation: While dehydrogenation leads to aromatization, the reverse reaction, hydrogenation, involves the reduction of the corresponding quinoline core. The direct reduction of quinolines is a primary method for preparing tetrahydroquinolines. nih.gov Catalytic hydrogenation using hydrogen gas over palladium on charcoal (Pd/C) is a standard procedure for this transformation. nih.gov Given that this compound is already in its hydrogenated form, this reaction is more relevant to its synthesis rather than its subsequent transformation. However, it is a key reaction within the chemical space of this heterocyclic system. The selective hydrogenation of the carbocyclic ring (the benzene (B151609) part) of quinolines is also possible using specific ruthenium catalysts, which would lead to 5,6,7,8-tetrahydroquinolines, though this is a less common transformation for this specific substrate. researchgate.net

Ring-opening and Rearrangement Reactions

Ring-opening and rearrangement reactions of the tetrahydroquinoline scaffold are less common compared to modifications of its saturation level. The N-tosyl group provides stability to the heterocyclic ring, making it generally resistant to cleavage.

However, related heterocyclic systems offer insights into potential, albeit strenuous, reaction pathways. For example, certain N-acyl-1,2,3,4-tetrahydroisoquinolines, a related class of compounds, can undergo mechanically activated ring-opening reactions. Ring-opening of activated aziridines has been utilized as a synthetic route to tetrahydroquinoxalines, demonstrating that C-N bond cleavage is feasible in strained or activated systems. nih.gov In the context of Cinchona alkaloids, which contain a quinoline moiety, a stereoselective ring-opening of the adjacent quinuclidine (B89598) ring has been observed under hydrolytic conditions, although this is a property of a more complex system. researchgate.net

For this compound itself, specific studies detailing ring-opening or significant skeletal rearrangements are not widely reported in the literature, indicating the general stability of this particular heterocyclic core under typical synthetic conditions.

Derivatization Strategies for Advanced Intermediates from this compound

The presence of the 6-amino group and the N-tosyl protected tetrahydroquinoline ring allows for a range of derivatization strategies to produce complex intermediates for various applications.

Synthesis of Substituted Aromatic Systems

A primary strategy for generating substituted aromatic systems from this compound is through dehydrogenation, as discussed in section 3.3.1. This reaction yields the corresponding 1-Tosyl-quinolin-6-amine. The resulting substituted quinoline is a valuable aromatic building block.

The 6-aminoquinoline (B144246) core is a key pharmacophore found in various biologically active molecules. researchgate.net The amino group on this aromatic system can undergo a variety of subsequent reactions, including:

Diazotization: The primary aromatic amine can be converted into a diazonium salt. This intermediate is highly versatile and can be replaced by a wide range of substituents (e.g., halides, cyanide, hydroxyl) via Sandmeyer-type reactions, allowing for extensive diversification of the aromatic ring.

Acylation and Sulfonylation: The amino group can be readily acylated or further sulfonylated to form amides and sulfonamides, modifying the electronic properties and steric bulk at this position.

N-Alkylation and N-Arylation: The amino group can participate in coupling reactions to form N-alkyl or N-aryl derivatives, expanding the molecular complexity.

These derivatizations, starting from the aromatized form of this compound, provide access to a wide library of substituted quinoline compounds.

Formation of Heterocyclic Ring Systems

The structure of this compound is well-suited for the construction of new, fused heterocyclic rings. The aromatic amine at the 6-position, often in combination with the adjacent C5 or C7 positions of the quinoline ring, can serve as a handle for annulation reactions.

Potential strategies for forming new heterocyclic rings include:

Skraup-type reactions: The 6-amino group can be used in classic quinoline syntheses like the Skraup reaction to build an additional pyridine (B92270) ring fused to the existing benzene ring, leading to polycyclic aromatic systems. researchgate.net

Cycloaddition Reactions: The amino group can be transformed into other functional groups that participate in cycloaddition reactions. For instance, conversion to an azide (B81097) followed by a [3+2] cycloaddition with an alkyne (a "click" reaction) would yield a triazole ring appended to the quinoline core.

Condensation Reactions: The amino group can be condensed with bifunctional reagents to form new five- or six-membered heterocyclic rings. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a fused pyrimidine (B1678525) ring. The synthesis of fused polyheterocycles from related dihydroisoquinolines through reactions with anhydrides demonstrates the feasibility of such cyclization strategies. nih.gov

These derivatization pathways highlight the utility of this compound as a versatile starting material for the synthesis of more complex molecular architectures, including novel substituted aromatic and fused heterocyclic systems.

Mechanistic Investigations of Reactions Involving 1 Tosyl 1,2,3,4 Tetrahydroquinolin 6 Amine

Elucidation of Reaction Pathways and Intermediates

The reactivity of 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine is primarily dictated by the interplay between the electron-donating 6-amino group, the electron-withdrawing N-tosyl group, and the saturated heterocyclic ring fused to the aromatic system. Reaction pathways can be broadly categorized into those involving the aromatic ring (electrophilic aromatic substitution) and those centered on the nitrogen atoms or the heterocyclic core.

In electrophilic aromatic substitution (EAS) reactions, the 6-amino group is a strong activating, ortho-, para-directing group. However, the N-tosyl group on the heterocyclic nitrogen has a deactivating effect on the aromatic ring due to its electron-withdrawing nature. The ultimate regioselectivity of an EAS reaction, such as nitration or halogenation, would depend on the reaction conditions. Theoretical and experimental studies on the nitration of N-protected tetrahydroquinolines have shown that the position of substitution is highly sensitive to the nature of the N-protecting group and the reaction medium. researchgate.net For the title compound, electrophilic attack is anticipated to occur at the 5- and 7-positions, ortho to the powerful amino directing group. The formation of a Wheland intermediate, or σ-complex, is a key step in this pathway, where the positive charge is stabilized by resonance, particularly by the lone pair of the 6-amino group.

Another potential reaction pathway involves the nucleophilic character of the 6-amino group itself. It can readily undergo reactions such as acylation, alkylation, and diazotization. The N-tosyl group, being bulky, might offer some steric hindrance but is unlikely to prevent reactions at the exocyclic amine.

Reactions involving the heterocyclic ring are also plausible. For instance, studies on N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines have demonstrated that the position alpha to the nitrogen (the 2-position) can be lithiated and subsequently trapped with electrophiles. rsc.org While the 6-amino group would complicate this by providing an acidic proton, under specific conditions with appropriate bases, functionalization of the heterocyclic ring could be envisioned. Such a reaction would proceed through an organolithium intermediate.

A summary of plausible reaction pathways is presented below:

| Reaction Type | Key Reactant Site | Probable Intermediates | Influencing Factors |

| Electrophilic Aromatic Substitution | Aromatic Ring (C5, C7) | σ-complex (Wheland intermediate) | Nature of electrophile, solvent, N-tosyl group deactivation vs. 6-amino activation |

| Nucleophilic Attack by 6-Amine | 6-Amino Group | Tetrahedral intermediate (e.g., in acylation) | Steric hindrance from N-tosyl group, reactivity of the electrophile |

| Heterocyclic Ring Functionalization | C2-Position | Organolithium species | Choice of strong base, temperature, presence of acidic protons |

Transition State Analysis in Key Transformations

The transition state (TS) is the highest energy point along the reaction coordinate and its structure determines the reaction rate. While specific transition state calculations for this compound are not available, analysis of related systems provides valuable insights.

For an electrophilic aromatic substitution reaction, the key transition state resembles the high-energy σ-complex. Computational studies on similar aromatic systems have been used to model the geometries and energies of these transition states. researchgate.net For the title compound, the transition state for electrophilic attack at the 5- or 7-position would involve the developing positive charge being delocalized across the aromatic ring and into the amino group. The stability of this transition state, and thus the reaction rate, would be significantly influenced by the ability of the 6-amino group to donate electron density.

In reactions involving the heterocyclic ring, such as deprotonation at the 2-position, the transition state would involve the abstraction of a proton by a strong base. The geometry of this transition state would be influenced by the conformation of the half-chair heterocyclic ring. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling such transition states. For a hypothetical reaction, DFT calculations could elucidate the structure, energy, and vibrational frequencies of the transition state, confirming it as a first-order saddle point on the potential energy surface.

Kinetic Studies and Determination of Rate Determining Steps

Kinetic studies are essential for understanding reaction mechanisms, including the identification of the rate-determining step (RDS). For reactions involving this compound, the rate law would provide critical information.

Consider a hypothetical electrophilic bromination. If the reaction follows a typical EAS mechanism, the rate law would likely be: Rate = k [this compound] [Br₂]

This would indicate that the formation of the σ-complex is the rate-determining step. Kinetic studies on the lithiation of N-Boc-tetrahydroquinolines have been performed using variable temperature NMR spectroscopy, which allows for the determination of kinetic parameters like the Gibbs free energy of activation (ΔG‡). rsc.org A similar approach could be applied to reactions of the title compound.

The table below illustrates the type of kinetic data that could be obtained, using data from a related N-protected tetrahydroquinoline system as an example. rsc.org

| Reaction | Method | Parameter | Value | Significance |

| N-Boc Rotation in an N-Boc-tetrahydroquinoline | VT-NMR | ΔG‡ at -78 °C | ≈ 45 kJ mol⁻¹ | Fast rotation, indicating conformational flexibility. |

| Lithiation of an N-Boc-tetrahydroquinoline | ReactIR | Reaction Time | Fast at -78 °C | Indicates a low activation barrier for deprotonation. |

Role of Catalysis in Reactions of this compound

Catalysis can profoundly influence the rate and selectivity of reactions involving the title compound. Both acid and base catalysis, as well as transition-metal catalysis, are highly relevant.

Acid Catalysis: In electrophilic aromatic substitution, acids can activate the electrophile. For example, a Lewis acid like AlCl₃ could be used in Friedel-Crafts reactions. However, strong acidic conditions could also lead to protonation of the 6-amino group, converting it into a deactivating, meta-directing ammonium (B1175870) group, which would completely alter the reaction's outcome.

Base Catalysis: Bases can be used to deprotonate the 6-amino group or the N-H of the tosylamide (if it were a secondary amine, which is not the case here, but relevant for precursor synthesis). In reactions where the 6-amino group acts as a nucleophile, a non-nucleophilic base could be used to enhance its reactivity by deprotonation.

Transition-Metal Catalysis: The field of transition-metal catalysis offers vast possibilities. For instance, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) could be employed to further functionalize the aromatic ring, potentially at a halogenated derivative of the title compound. Copper-catalyzed hydroamination has been used to synthesize 4-aminotetrahydroquinolines, showcasing the utility of transition metals in forming C-N bonds in this heterocyclic system. nih.gov The catalyst's role is to provide a lower energy pathway by forming intermediate complexes with the reactants. For example, in a Suzuki coupling, the catalytic cycle would involve oxidative addition, transmetalation, and reductive elimination steps.

Isotopic Labeling Studies to Confirm Reaction Mechanisms

Isotopic labeling is a powerful and definitive method for elucidating reaction mechanisms by tracing the fate of atoms. By replacing an atom with its heavier isotope (e.g., ¹H with ²H (D), ¹²C with ¹³C, ¹⁴N with ¹⁵N), one can follow its path through the reaction.

For an electrophilic aromatic substitution on this compound, a kinetic isotope effect (KIE) study could be performed. If the C-H bond cleavage at the site of substitution is part of the rate-determining step, replacing the hydrogen with deuterium (B1214612) at that position would slow down the reaction (a primary KIE). However, for most EAS reactions, the formation of the σ-complex is the RDS, and C-H bond cleavage occurs in a subsequent fast step. In this case, no significant KIE would be observed.

Deuterium labeling could also be used to probe rearrangement reactions. For example, if a substituent were to migrate around the aromatic ring, labeling the initial and final positions would allow for the tracking of this movement.

In a reaction involving the deprotonation of the heterocyclic ring, deuterating the 2-position and monitoring the reaction with a base would confirm that this is indeed the site of proton abstraction. Deuterium isotope studies have been used to probe changes in regioselectivity in the reactions of organolithium intermediates of tetrahydroquinolines. rsc.org

Theoretical and Computational Studies of 1 Tosyl 1,2,3,4 Tetrahydroquinolin 6 Amine

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine is defined by the conformation of the tetrahydroquinoline ring and the orientation of the tosyl group. Based on crystallographic studies of the closely related compound, 1-Tosyl-1,2,3,4-tetrahydroquinoline (B5575566), the heterocyclic dihydropyridine (B1217469) ring is known to adopt a stable half-chair conformation. nih.govnih.gov This conformation minimizes steric strain among the atoms of the saturated portion of the ring system.

In this conformation, the methylene (B1212753) C9 atom (C4 of the quinoline (B57606) ring) acts as the flap. nih.gov The introduction of the 6-amine group is not expected to significantly alter this core ring structure. The primary conformational variables would be the rotation around the N-S bond of the tosyl group and the orientation of the amine group's hydrogen atoms. The dihedral angle between the plane of the quinoline's aromatic ring and the tosyl group's phenyl ring is a critical parameter. In the parent 1-tosyl-1,2,3,4-tetrahydroquinoline, this angle is reported to be 47.74°. nih.govnih.gov Computational energy landscape studies would involve mapping the potential energy surface by systematically rotating the key dihedral angles to identify the global minimum energy conformer and any other low-energy local minima. These studies would reveal the energetic barriers to interconversion between different conformations.

Table 1: Predicted Key Structural Parameters for this compound

| Parameter | Predicted Value | Basis of Prediction |

|---|---|---|

| Heterocyclic Ring Conformation | Half-Chair | Analogy to the crystal structure of 1-Tosyl-1,2,3,4-tetrahydroquinoline. nih.govnih.gov |

| N-atom Bond Angle Sum | ~350-355° | Indicates trigonal pyramidal geometry, typical for sulfonamides. Based on 350.2° in the parent compound. nih.gov |

Electronic Structure and Reactivity Predictions

The electronic properties of this compound are governed by the interplay of its constituent functional groups. The tetrahydroquinoline nucleus, particularly the benzene (B151609) ring, is rendered electron-rich by the presence of two powerful electron-donating groups: the secondary amine within the heterocyclic ring and the primary amine at the 6-position. Conversely, the tosyl group attached to the nitrogen atom is strongly electron-withdrawing due to the sulfonyl moiety.

Density Functional Theory (DFT) calculations are commonly employed to model the electronic structure of such molecules. rsc.orgresearchgate.net These calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution. For this molecule, the MEP would show a high concentration of negative potential (red/yellow) around the sulfonyl oxygens and the 6-amino nitrogen, indicating regions susceptible to electrophilic attack. The hydrogen atoms of the amine group would exhibit positive potential (blue), highlighting them as hydrogen bond donors.

Table 2: Predicted Global Reactivity Descriptors

| Descriptor | Definition | Predicted Trend | Rationale |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Low | Small HOMO-LUMO gap due to electron-donating groups. rsc.orgtandfonline.com |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Moderate | Balance between electron-donating and withdrawing groups. rsc.org |

Molecular Orbital Theory Applications to its Reactivity

Molecular Orbital (MO) theory provides a powerful framework for understanding chemical reactivity. wpmucdn.com The reactivity of a molecule is primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wpmucdn.comyoutube.com

For this compound, the HOMO is predicted to be localized predominantly on the electron-rich aromatic ring of the tetrahydroquinoline moiety, with significant contributions from the nitrogen lone pair of the 6-amine group. This high-energy, electron-rich HOMO makes the molecule a good nucleophile and susceptible to attack by electrophiles, particularly on the aromatic ring.

The LUMO, in contrast, is expected to have significant contributions from the tosyl group, specifically the sulfur atom and the attached phenyl ring. This region represents the most electron-deficient part of the molecule and is the likely site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. tandfonline.com The presence of both strong electron-donating (amine) and electron-withdrawing (tosyl) groups is expected to result in a relatively small HOMO-LUMO gap, suggesting higher reactivity compared to less substituted analogues.

Table 3: Predicted Frontier Orbital Characteristics and Reactivity

| Orbital | Predicted Localization | Implied Reactivity |

|---|---|---|

| HOMO | Aromatic ring and 6-amine group | Site of electrophilic attack (e.g., halogenation, nitration). Governs nucleophilic character. |

| LUMO | Tosyl group (S atom and phenyl ring) | Site of potential nucleophilic attack. Governs electrophilic character. |

| HOMO-LUMO Gap | Small to moderate | Indicates higher kinetic reactivity and lower kinetic stability. tandfonline.com |

Computational Prediction of Spectroscopic Data (e.g., NMR, IR)

Computational methods, particularly DFT, are widely used to predict spectroscopic data with a high degree of accuracy, aiding in structure elucidation. chemrxiv.orgmdpi.com

NMR Spectroscopy: The 1H and 13C NMR chemical shifts can be calculated by computing the magnetic shielding tensors for each nucleus. Predicted shifts for this compound would show distinct signals for the aromatic protons, with those on the amine-substituted ring appearing at higher field (lower ppm) than those on the tosyl ring. The methylene protons of the heterocyclic ring would likely appear as complex multiplets due to their diastereotopic nature.

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be predicted by calculating the second derivatives of the energy with respect to atomic displacements. The computed spectrum for this molecule would feature characteristic absorption bands corresponding to specific functional groups. Key predicted vibrations would include N-H stretching for the amine group, asymmetric and symmetric S=O stretching for the sulfonyl group, and C-N and C-S stretching vibrations.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value/Region |

|---|---|---|

| 1H NMR | Aromatic Protons (Amine Ring) | 6.0 - 7.0 ppm |

| Aromatic Protons (Tosyl Ring) | 7.2 - 7.8 ppm | |

| -NH2 Protons | 3.5 - 4.5 ppm (broad) | |

| -CH2- Protons (Ring) | 1.8 - 3.8 ppm | |

| 13C NMR | Aromatic Carbons (Amine Ring) | 110 - 150 ppm |

| Aromatic Carbons (Tosyl Ring) | 125 - 145 ppm | |

| Aliphatic Carbons (Ring) | 20 - 50 ppm | |

| IR | N-H Stretch (Amine) | 3300 - 3500 cm-1 |

| S=O Asymmetric Stretch | 1340 - 1370 cm-1 |

In Silico Studies of Reaction Mechanisms and Energetics

Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several reactions could be modeled in silico.

A prime example is electrophilic aromatic substitution on the electron-rich benzene ring. The 6-amine group is a strong activating group and is ortho-, para-directing. Since the para position (C8a-C4a bond) is blocked, substitution would be directed to the ortho positions, C5 and C7. Computational modeling could determine the relative activation energies for electrophilic attack at these two positions. It is highly probable that the attack at the C5 position would be sterically hindered by the adjacent fused ring. Therefore, the C7 position would be the predicted major site of substitution.

These in silico studies involve locating the transition state structures for each potential reaction pathway and calculating the energy barrier. The pathway with the lowest activation energy is predicted to be the dominant one, thus providing a theoretical prediction of the reaction's regioselectivity.

Table 5: Hypothetical In Silico Study of Nitration

| Reaction Pathway | Predicted Relative Activation Energy (ΔG‡) | Predicted Outcome |

|---|---|---|

| Electrophilic attack at C5 | High | Minor or no product due to steric hindrance. |

| Electrophilic attack at C7 | Low | Major product (7-nitro derivative). |

Applications of 1 Tosyl 1,2,3,4 Tetrahydroquinolin 6 Amine in Organic Synthesis

As a Key Building Block for Complex Organic Molecules

The strategic placement of the tosyl protecting group on the nitrogen atom of the tetrahydroquinoline ring system in 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine serves to modulate its reactivity, allowing for selective transformations at other positions of the molecule. This feature is particularly advantageous in multi-step syntheses where precise control over reaction sequences is paramount. The presence of the amino group at the C-6 position provides a reactive handle for a variety of chemical modifications, enabling the introduction of diverse functionalities and the extension of the molecular framework.

Organic chemists have leveraged this unique combination of a stable, yet modifiable, core and a reactive peripheral group to construct complex molecular architectures. The tetrahydroquinoline scaffold itself is a privileged structure in medicinal chemistry, and the ability to elaborate upon the 6-amino position allows for the synthesis of targeted molecules with potentially enhanced biological activities. The tosyl group can be removed under specific conditions, revealing the secondary amine and opening up further avenues for diversification, thus expanding the range of accessible complex molecules.

Precursor for Diversely Substituted Tetrahydroquinolines

One of the primary applications of this compound lies in its role as a precursor for a library of diversely substituted tetrahydroquinoline derivatives. The amino group at the 6-position is amenable to a wide range of chemical transformations, providing a straightforward route to functionalize the aromatic ring of the tetrahydroquinoline core.

Common reactions involving the 6-amino group include acylation, alkylation, arylation, and diazotization followed by substitution. These transformations allow for the introduction of a vast array of substituents, each potentially influencing the physicochemical and biological properties of the resulting molecule. For instance, acylation can be used to introduce amide functionalities, which are prevalent in many biologically active compounds. Similarly, arylation reactions, such as the Buchwald-Hartwig amination, can be employed to couple various aryl groups, leading to the synthesis of compounds with extended aromatic systems.

The following table illustrates the types of diversely substituted tetrahydroquinolines that can be synthesized from this compound:

| Starting Material | Reagent/Reaction Condition | Product Type |

| This compound | Acyl chloride/base | N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)amide |

| This compound | Alkyl halide/base | 6-(Alkylamino)-1-tosyl-1,2,3,4-tetrahydroquinoline |

| This compound | Aryl halide/Pd catalyst | 6-(Arylamino)-1-tosyl-1,2,3,4-tetrahydroquinoline |

| This compound | NaNO₂, HCl then nucleophile | 6-Substituted-1-tosyl-1,2,3,4-tetrahydroquinoline |

These examples underscore the utility of this compound as a versatile platform for generating a broad spectrum of substituted tetrahydroquinolines, which are valuable for structure-activity relationship (SAR) studies in drug discovery.

Role in the Synthesis of Nitrogen-Containing Heterocycles

The reactivity of the 6-amino group, in concert with the inherent structure of the tetrahydroquinoline ring, makes this compound a valuable synthon for the construction of more complex, fused nitrogen-containing heterocyclic systems. These polycyclic structures are of significant interest due to their prevalence in natural products and their potential as novel therapeutic agents.

Through carefully designed reaction sequences, the amino group can participate in cyclization reactions with suitable bifunctional reagents. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of new heterocyclic rings fused to the tetrahydroquinoline core. Such strategies have been employed to synthesize novel quinolino-quinoxalines, quinolino-imidazoles, and other related fused systems.

The general approach often involves an initial reaction at the amino group to introduce a side chain containing a second reactive functionality. Subsequent intramolecular cyclization then affords the desired fused heterocyclic system. The tosyl group plays a crucial role in these syntheses by protecting the tetrahydroquinoline nitrogen, thereby preventing unwanted side reactions and directing the cyclization to the desired position.

Contribution to Scaffold Development in Chemical Research

In the ever-expanding landscape of chemical research and drug discovery, the development of novel molecular scaffolds is of paramount importance. Scaffolds provide the core three-dimensional framework upon which diverse functional groups can be appended to create libraries of compounds for biological screening. 1-Tosyl-1,2,3,4-tetrahydroquinoline-6-amine serves as an excellent starting point for the development of new scaffolds based on the tetrahydroquinoline motif. nih.govnih.gov

The inherent drug-like properties of the tetrahydroquinoline core, combined with the synthetic accessibility of the 6-amino position, allows for the creation of diverse and complex molecular frameworks. nih.govnih.gov By systematically modifying the 6-position and subsequently deprotecting and functionalizing the tetrahydroquinoline nitrogen, researchers can generate a multitude of novel scaffolds. These new structures can then be utilized in high-throughput screening campaigns to identify new lead compounds for various therapeutic targets.

The development of novel 1,2,3,4-tetrahydroquinoline (B108954) scaffolds has been shown to be a fruitful strategy for identifying potent inhibitors of various biological targets, including NF-κB. nih.govnih.gov The ability to readily synthesize a variety of derivatives from a common precursor like this compound is a significant advantage in the iterative process of scaffold-based drug design.

Advanced Research Directions and Future Perspectives for 1 Tosyl 1,2,3,4 Tetrahydroquinolin 6 Amine

Emerging Methodologies for its Synthesis and Functionalization

The synthesis of 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine can be envisaged through several routes, primarily involving either the tosylation of a pre-formed amino-tetrahydroquinoline or the functionalization of an N-tosylated tetrahydroquinoline core. A plausible and common approach involves the reaction of 1,2,3,4-tetrahydroquinoline (B108954) with 4-methylbenzene-1-sulfonylchloride in the presence of a base like triethylamine. uj.edu.pl Subsequent nitration of the resulting 1-tosyl-1,2,3,4-tetrahydroquinoline (B5575566), followed by reduction of the nitro group, would yield the target compound. Alternatively, catalytic hydrogenation of a suitable acetamidoquinoline precursor can provide the amino-tetrahydroquinoline, which can then be N-tosylated. nih.gov

Beyond these classical methods, emerging synthetic strategies offer more sophisticated and efficient access to this and related functionalized tetrahydroquinolines.

Key Emerging Synthetic Methodologies

| Methodology | Description | Potential Advantage |

| Asymmetric Organocatalysis | Cascade reactions, such as aza-Michael/Michael additions of N-protected 2-aminophenyl α,β-unsaturated esters with nitroolefins, can construct the tetrahydroquinoline core with high stereocontrol. thieme-connect.com | Access to enantiomerically pure, highly functionalized derivatives. |

| Transition-Metal Catalysis | Pd/Cu-catalyzed cascade γ-C(sp³)–H arylation/C–N coupling provides a direct route to functionalize the tetrahydroquinoline skeleton. rsc.org Gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation is another powerful tool. organic-chemistry.org | High efficiency, regioselectivity, and broad functional group tolerance. |

| Biomimetic Reduction | The asymmetric reduction of 2-functionalized quinolines using a chiral and regenerable NAD(P)H model can produce chiral tetrahydroquinolines with excellent enantioselectivity. dicp.ac.cnacs.org | Environmentally benign and highly selective transformations. |

| Domino Reactions | Multi-step sequences, such as reduction-reductive amination strategies, carried out in a single operation without isolating intermediates, offer an efficient pathway to the core structure. nih.gov | Increased atom economy and operational simplicity. |

Further functionalization of this compound itself is a key area of research. The amino group can be readily acylated, alkylated, or used as a handle for cross-coupling reactions to introduce diverse substituents onto the aromatic ring.

Exploration of New Reactivity Patterns and Synthetic Utilities

The unique bifunctional nature of this compound opens avenues for exploring novel reactivity patterns. The interplay between the electron-withdrawing N-tosyl group and the electron-donating C6-amino group governs the molecule's chemical behavior.

The N-tosyl group serves multiple roles. It activates the nitrogen for certain transformations and can act as a protecting group that can be removed under specific conditions. Its electron-withdrawing nature influences the reactivity of the heterocyclic ring. Furthermore, N-sulfonyl groups can participate in cycloaddition reactions, as seen with 1-tosyl 1,2,3-triazoles, suggesting that the N-tosyl tetrahydroquinoline moiety could be explored as a synthon in similar transformations. rsc.org

The C6-amino group is a versatile functional handle.

Nucleophilic Reactions: It can act as a nucleophile in reactions with various electrophiles.

Directing Group: It can direct electrophilic aromatic substitution to the ortho positions (C5 and C7), allowing for regioselective functionalization of the benzene (B151609) ring.

Diazotization: The primary amine can be converted into a diazonium salt, a highly valuable intermediate. This allows for a wide array of subsequent transformations, including:

Sandmeyer Reactions: Introduction of halides (Cl, Br), cyanide (CN), and other groups.

Suzuki, Heck, and other Cross-Coupling Reactions: Formation of carbon-carbon bonds to build more complex structures.

Schaemann Reaction: Introduction of fluorine.

Gomberg-Bachmann Reaction: Arylation reactions.

The synthetic utility of this compound lies in its potential as a scaffold for combinatorial chemistry and the development of libraries of novel compounds for biological screening. The ability to selectively functionalize both the nitrogen of the heterocycle and multiple positions on the aromatic ring makes it an attractive starting material for drug discovery programs.

Sustainable Chemistry Approaches in its Production and Use

The principles of green chemistry are increasingly important in modern organic synthesis. Future research into the production and use of this compound will likely focus on more sustainable approaches.

One key area is the use of catalysis to replace stoichiometric reagents. The development of catalytic transfer hydrogenation protocols, utilizing earth-abundant metals like cobalt or even metal-free systems with boronic acids, offers a greener alternative to traditional reduction methods. organic-chemistry.org Similarly, domino reactions, which combine multiple synthetic steps into one pot, improve atom economy and reduce waste by avoiding the isolation and purification of intermediates. nih.gov

Another sustainable approach is the Borrowing Hydrogen (BH) methodology . This atom-economical process forms C-C and C-N bonds from alcohols, producing water as the only byproduct and avoiding the need for pre-functionalized starting materials and external reducing agents. Applying this methodology could provide a highly efficient and environmentally friendly route to the tetrahydroquinoline core.

The use of greener solvents and energy sources, such as microwave activation which has been shown to accelerate reactions involving tosylates, also represents an important direction for sustainable chemistry in this field. uj.edu.pl

Table of Sustainable Methods for Tetrahydroquinoline Synthesis

| Method | Key Principle | Sustainability Benefit |

|---|---|---|

| Catalytic Transfer Hydrogenation | Use of catalysts (e.g., Co, Ru, Ir) with hydrogen donors (e.g., NH₃·BH₃). organic-chemistry.org | Avoids high-pressure H₂ gas; uses less hazardous reagents. |

| Domino/Cascade Reactions | Multiple bond-forming events in a single pot. nih.gov | Reduces solvent waste, energy consumption, and purification steps. |

| Borrowing Hydrogen | In-situ oxidation of an alcohol to a carbonyl, followed by reaction and reduction. | High atom economy; water is the only byproduct. |

| Metal-Free Hydrogenation | Use of organocatalysts like B(C₆F₅)₃ with hydrosilanes. organic-chemistry.org | Avoids potentially toxic and expensive heavy metals. |

Challenges and Opportunities in the Field of Tetrahydroquinoline Chemistry Utilizing this compound

The exploration of this compound and its derivatives is not without its challenges. A primary hurdle is achieving regioselectivity . During electrophilic aromatic substitution, controlling the reaction to favor substitution at the C5 versus the C7 position can be difficult. Similarly, developing orthogonal protection strategies is crucial when multiple reactive sites are present to functionalize the molecule in a controlled, stepwise manner. Another challenge is the development of efficient and scalable syntheses for complex, stereochemically defined derivatives.

Despite these challenges, the opportunities are vast. The tetrahydroquinoline core is a well-established pharmacophore, and this specific compound provides a platform for generating novel analogs with potentially enhanced or new biological activities. thieme-connect.comresearchgate.net The dual functionality allows for the creation of diverse molecular libraries, which are essential for high-throughput screening in drug discovery.

Furthermore, the unique electronic properties conferred by the tosyl and amino groups could be harnessed in the development of new materials, ligands for catalysis, or molecular probes. The continued development of novel catalytic methods will undoubtedly unlock new reaction pathways and provide access to previously unattainable tetrahydroquinoline-based structures, ensuring that this field of chemistry remains vibrant and productive for years to come.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.